1-(2-methyl-1H-benzimidazol-1-yl)-2-propanol
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Overview
Description
The compound “1-(2-methyl-1H-benzimidazol-1-yl)-2-propanol” is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring. The “2-methyl” indicates a methyl group attached to the 2nd position of the benzimidazole, and the “1-(…)-2-propanol” suggests a propyl group (three carbon chain) with a hydroxyl group (alcohol) at the 2nd position is attached to the 1st position of the benzimidazole .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzimidazole ring, which is aromatic and planar, contributing to the stability of the molecule. The methyl group would add some steric bulk at the 2nd position of the benzimidazole. The propyl group with the hydroxyl group at the 2nd position would introduce some polarity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzimidazole ring, the methyl group, and the hydroxyl group. The benzimidazole ring might undergo electrophilic aromatic substitution reactions, while the hydroxyl group could be involved in typical alcohol reactions, such as esterification .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzimidazole ring would likely make it relatively stable and rigid. The hydroxyl group would introduce polarity and could enable the compound to form hydrogen bonds, influencing its solubility properties .Mechanism of Action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target it interacts with. The benzimidazole moiety is present in a number of pharmaceutical drugs and has diverse biological activities .
Safety and Hazards
Future Directions
The study of benzimidazole derivatives is a rich field with potential applications in medicinal chemistry, given the diverse biological activities of these compounds. Future research could explore the synthesis of this compound and its derivatives, investigate their physical and chemical properties, and evaluate their biological activity .
Properties
IUPAC Name |
1-(2-methylbenzimidazol-1-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(14)7-13-9(2)12-10-5-3-4-6-11(10)13/h3-6,8,14H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWCXCQWTQSOQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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